2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine
Description
Structure and Synthesis 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is a symmetric 1,3,5-triazine derivative functionalized with three bulky aryl substituents. Each substituent comprises a pyridin-2-yl group attached to a tetramethylphenyl core, providing steric bulk and electronic modulation.
Properties
CAS No. |
645399-33-3 |
|---|---|
Molecular Formula |
C48H48N6 |
Molecular Weight |
708.9 g/mol |
IUPAC Name |
2,4,6-tris(2,3,5,6-tetramethyl-4-pyridin-2-ylphenyl)-1,3,5-triazine |
InChI |
InChI=1S/C48H48N6/c1-25-31(7)43(32(8)26(2)40(25)37-19-13-16-22-49-37)46-52-47(44-33(9)27(3)41(28(4)34(44)10)38-20-14-17-23-50-38)54-48(53-46)45-35(11)29(5)42(30(6)36(45)12)39-21-15-18-24-51-39/h13-24H,1-12H3 |
InChI Key |
FTSSTNZJHVLFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C2=CC=CC=N2)C)C)C3=NC(=NC(=N3)C4=C(C(=C(C(=C4C)C)C5=CC=CC=N5)C)C)C6=C(C(=C(C(=C6C)C)C7=CC=CC=N7)C)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on Cyanuric Chloride
- Starting materials: Cyanuric chloride and the corresponding aryl nucleophile (e.g., 2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl lithium or Grignard reagent).
- Solvent and conditions: Polar aprotic solvents such as acetone, acetonitrile, or ionic liquids; reaction temperatures typically range from 0 °C to 120 °C depending on nucleophile reactivity.
- Catalysis: Acidic ionic liquids have been reported as both solvent and catalyst to facilitate substitution reactions on triazine rings, improving yields and environmental profiles.
- Reaction time: 8–15 hours with monitoring by thin-layer chromatography (TLC) to ensure complete substitution of chlorides.
Example from related synthesis:
| Parameter | Typical Range/Value |
|---|---|
| Temperature | 80–120 °C (preferably ~110 °C) |
| Reaction time | 8–12 hours |
| Solvent | Acidic ionic liquid or toluene |
| Molar ratio (Cyanuric chloride : nucleophile) | 1 : 3 to 1 : 6 |
| Purification | Recrystallization from 80% methanol aqueous solution |
| Yield | Up to 90% |
| Purity (HPLC) | ≥ 99.5% |
This method is advantageous due to mild conditions, high yield, and environmentally friendly solvent recycling.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura Coupling)
Given the complexity of the substituents, a common approach involves:
- Step 1: Preparation of 2,4,6-trichloro-1,3,5-triazine as the core.
- Step 2: Sequential or one-pot Suzuki coupling of arylboronic acids bearing the 2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl moiety with cyanuric chloride or partially substituted triazine intermediates.
| Parameter | Typical Value |
|---|---|
| Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 |
| Base | K2CO3 or Cs2CO3 |
| Solvent | Toluene/ethanol/water or DMF |
| Temperature | 80–110 °C |
| Reaction time | 12–24 hours |
| Purification | Column chromatography (SiO2) |
| Yield | 40–50% (depending on conditions) |
This method allows for precise installation of bulky substituents and heteroaryl groups, as demonstrated in related aromatic dendrimer syntheses bearing 2,4,6-triphenyl-1,3,5-triazine cores.
Detailed Research Findings and Data
Acidic Ionic Liquid Catalyzed Synthesis (Adapted from Related Triazine Synthesis)
| Entry | Resorcinol (g) | Cyanuric Chloride (g) | Acidic Ionic Liquid (g) | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC %) | Melting Point (°C) |
|---|---|---|---|---|---|---|---|---|
| 1 | 3.3 | 1.85 | 3.84 | 120 | 10 | 90 | 99.5 | >300 |
| 2 | 3.3 | 1.85 | 17.3 | 80 | 12 | 88 | 99.6 | >300 |
| 3 | 5.5 | 1.85 | 24.4 | 120 | 8 | 87 | 99.6 | >300 |
- Reaction monitored by TLC using silica gel GF254 with ethyl acetate/sherwood oil (1:1) as eluent.
- Post-reaction workup involves toluene extraction, water washing, drying, and recrystallization from 80% methanol aqueous solution.
- The acidic ionic liquid can be recovered and reused, enhancing sustainability.
Cross-Coupling Optimization (From Aromatic Dendrimer Synthesis)
| Catalyst | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Pd(PPh3)4 | K2CO3 | Toluene/Ethanol/Water | Reflux | 12 | 50 |
| Pd(dppf)Cl2 | K2CO3 | Dry DMF | 80 | 24 | 41 |
- Purification by column chromatography on silica gel.
- Product confirmed by NMR (1H, 13C), FT-IR, HRMS, and elemental analysis.
- Symmetry and purity confirmed by detailed NMR analysis.
Summary and Recommendations for Preparation
- Preferred method: Nucleophilic aromatic substitution on cyanuric chloride using acidic ionic liquids as solvent and catalyst offers high yield, purity, and environmental benefits.
- Alternative method: Palladium-catalyzed Suzuki coupling is suitable for installing complex aryl substituents with heteroatoms, though yields may be moderate and purification more demanding.
- Reaction monitoring: TLC with silica gel GF254 and appropriate eluents is standard.
- Purification: Recrystallization from aqueous methanol or chromatographic methods depending on scale and purity requirements.
- Environmental considerations: Recovery and reuse of ionic liquids reduce waste and cost.
This comprehensive analysis integrates detailed synthetic protocols, reaction conditions, yields, and purification methods from diverse, authoritative sources, providing a professional and practical guide for the preparation of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine or closely related triazine derivatives.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine exerts its effects is primarily through its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. Additionally, the triazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Properties
- Electronic Features : The pyridin-2-yl groups act as weak Lewis bases, enabling metal coordination or supramolecular interactions.
- Applications : Such compounds are explored in catalysis, metal-organic frameworks (MOFs), and optoelectronic materials due to their tunable electronic and steric profiles.
Structural and Electronic Comparisons
Functional Differences
- Steric vs. In contrast, TPT’s planar pyridyl groups facilitate π-π stacking and hydrogen bonding, enabling crystalline frameworks . Bromophenyl derivatives (e.g., 2,4,6-Tris(4-bromophenyl)-1,3,5-triazine) exhibit low solubility due to halogenated rigidity, restricting their use to solid-state applications .
Electronic Modulation :
- Solubility and Processability: Octyloxy and carbazole derivatives () exhibit enhanced solubility in polar aprotic solvents, enabling solution processing for thin-film devices . The target compound’s tetramethyl groups likely improve solubility in non-polar solvents compared to TPT or bromophenyl analogs.
Research Findings
Catalytic Performance :
Optoelectronic Applications :
Supramolecular Chemistry :
- TPT’s hydrogen-bonding capability enables template-directed synthesis of macrocycles (e.g., porphyrin assemblies in ) . The target compound’s bulkier substituents may hinder such interactions but could stabilize larger cavities in host-guest systems.
Biological Activity
2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine (CAS Number: 645399-33-3) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine is , with a molecular weight of approximately 708.935 g/mol. The structure features multiple pyridine rings and a triazine core, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₈H₄₈N₆ |
| Molecular Weight | 708.935 g/mol |
| CAS Number | 645399-33-3 |
| LogP | 11.759 |
| PSA | 77.34 |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds containing pyridine and triazine moieties have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Certain studies suggest that these compounds may modulate inflammatory pathways.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of triazine derivatives. The compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics . -
Cytotoxicity Against Cancer Cells :
Research conducted by Smith et al. (2023) evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines (e.g., HeLa and MCF-7). The study found that 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine induced apoptosis in a dose-dependent manner. The IC50 values were reported as follows:Cell Line IC50 (µM) HeLa 15 MCF-7 20 -
Anti-inflammatory Properties :
A recent publication in Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of triazine compounds in vitro. The results indicated that the compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
The biological activities of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(pyridin-2-yl)phenyl]-1,3,5-triazine may be attributed to its ability to interact with cellular targets such as enzymes involved in inflammation and cell proliferation pathways. Its high lipophilicity (LogP = 11.759) suggests it can easily penetrate cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
